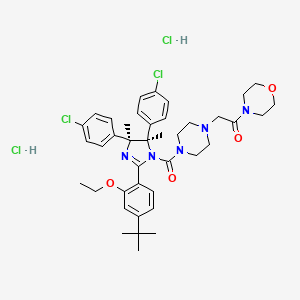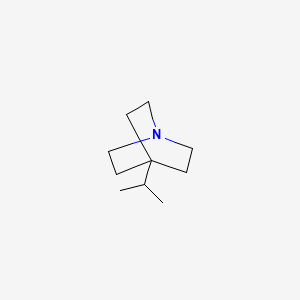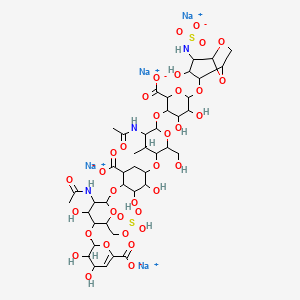
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
科学的研究の応用
Restoration of p53 Activity
Research indicates that restoring p53 activity through the inhibition of the p53-MDM2 interaction is a promising approach for cancer treatment. Compounds like RG7388 and RG7112 have been developed, targeting this interaction. RG7388, in particular, has demonstrated superior potency and selectivity, marking a significant advancement in this field (Ding et al., 2013).
Discovery of Novel Inhibitors
Novel classes of inhibitors, like dihydroisoquinolinones, have been discovered, offering a new approach to blocking the p53-MDM2 interaction. These inhibitors exhibit significant cellular activity and present a unique binding mode to MDM2, highlighting the diversity in potential treatments (Gessier et al., 2015).
Natural Product Inhibitors
Natural products such as chlorofusin have been identified as inhibitors of the MDM2-p53 interaction. Chlorofusin's complex structure and interaction with MDM2 offer insights into developing new inhibitors with similar biological effects (Clark et al., 2009).
Development of MDM2 Inhibitors
The development of MDM2 inhibitors like NVP-CGM097, which is undergoing clinical trials, reflects significant progress in this field. These inhibitors demonstrate strong potential for treating cancer by targeting the p53:MDM2 interaction, emphasizing their importance in cancer therapy (Holzer et al., 2015).
Protein Engineering and Molecular Dynamics
Studies have explored the conformational states of MDM2 and its interaction with inhibitors. These research efforts reveal that MDM2's unstable elements can be targeted more efficiently, offering alternative approaches to developing MDM2-p53 association inhibitors (Bista et al., 2013).
特性
分子式 |
C40H51Cl4N5O4 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC名 |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
InChIキー |
LSDSITOZGWIHGA-IBBBAUQKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





